molecular formula C6H4N4O2 B1166928 7-Nitro-2H-imidazo[4,5-d]pyridine CAS No. 109151-82-8

7-Nitro-2H-imidazo[4,5-d]pyridine

Cat. No.: B1166928
CAS No.: 109151-82-8
M. Wt: 164.12 g/mol
InChI Key:
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Description

7-Nitro-2H-imidazo[4,5-d]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a nitro group attached at the 7th position

Biochemical Analysis

Biochemical Properties

7-Nitro-2H-imidazo[4,5-d]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nitro group in this compound is believed to be responsible for its interaction with these enzymes, leading to changes in their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce mitochondrial fragmentation in yeast cells, suggesting its role in disrupting mitochondrial function . Additionally, this compound has been shown to affect DNA repair pathways, leading to increased mutagenesis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Furthermore, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2H-imidazo[4,5-d]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a nitro-substituted aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2H-imidazo[4,5-d]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted imidazopyridines .

Scientific Research Applications

7-Nitro-2H-imidazo[4,5-d]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Nitro-2H-imidazo[4,5-d]pyridine is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazopyridine derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

7-nitro-2H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-2-7-1-4-6(5)9-3-8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLCLEVKEULVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2C=NC=C(C2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743513
Record name 7-Nitro-2H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109151-82-8
Record name 7-Nitro-2H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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